S-Benzoyl Tiopronin-d5
Description
S-Benzoyl Tiopronin-d5 is a stable isotope-labeled derivative of tiopronin, where five hydrogen atoms are replaced with deuterium (D5) and the thiol (-SH) group is protected by a benzoyl moiety. This modification enhances its stability and utility in analytical applications, particularly as an internal standard for chromatographic techniques such as LC-MS/MS. Its primary role is to ensure accurate quantification of unlabeled tiopronin in biological matrices by compensating for variability during sample preparation and analysis .
The compound is commercially available through specialized suppliers like Shanghai Zhenzhun Biotech (IR-71232, 1 mg) and CymitQuimica (TR-B209587, 10 mg at 1,568.00 €), reflecting its niche use in high-precision research .
Properties
Molecular Formula |
C₁₂H₈D₅NO₄S |
|---|---|
Molecular Weight |
272.33 |
Synonyms |
Thio-benzoic Acid S-ester with N-(2-mercaptopropionyl)glycine-d5; N-(2-Mercaptopropionyl)-glycine Benzoate-d5; N-(2-Mercaptopropionyl)-glycine benzoate-d5 (ester); N-(α-Benzoylthiopropionyl)glycine-d5; N-[2-(S-Benzoylthio)propionyl]glycine-d5; S-Benz |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
Tiopronin Isotopologues
- Tiopronin-D3 (IR-81723) and Tiopronin-13C,D3 (IR-81724): These variants differ in isotopic labeling (D3 vs. D5) and are used as internal standards. The choice depends on the target analyte’s fragmentation pattern in mass spectrometry. S-Benzoyl Tiopronin-d5 offers enhanced deuterium substitution, reducing isotopic interference in complex matrices .
S-Benzoyl Thiamine
- Derived from thiamine (vitamin B1), this compound features a benzoyl-protected thiol group. In benfotiamine cream, S-benzoyl thiamine demonstrated a 2,500-fold increase in dermal thiamine levels compared to controls, highlighting the role of S-benzoylation in improving stability and bioavailability . Unlike this compound, it serves as a prodrug for therapeutic delivery rather than an analytical tool.
N-Acetylcysteine (NAC) Derivatives
NAC Esters/Amides : Alkyl esters (e.g., N-acetylcysteine amide, NACA) and S-benzoyl esters of NAC were developed to overcome NAC’s poor bioavailability. These modifications enhance membrane permeability and systemic delivery, enabling therapeutic use in neurodegenerative diseases and glutathione (GSH) deficiency disorders .
S-Allyl Cysteine (SAC) : A natural cysteine derivative from garlic, SAC increases GSH levels and antioxidant enzyme activity (e.g., GPx, SOD). Unlike this compound, SAC is hydrophilic and directly contributes to cellular redox balance .
Functional Comparison
Key Differentiators
- Analytical vs. Therapeutic Focus : this compound is exclusively analytical, while NAC derivatives and S-benzoyl thiamine are therapeutic prodrugs.
- Isotopic Complexity: The D5 label in this compound minimizes spectral overlap in mass spectrometry, unlike non-labeled or lightly labeled analogues .
- Mechanism of Action : SAC and NAC derivatives directly modulate cellular redox states, whereas this compound serves a passive role in quantification.
Research and Commercial Considerations
- Cost: At 1,568.00 €/10 mg, this compound is significantly costlier than non-isotopic analogues (e.g., benfotiamine cream components), reflecting its specialized synthesis and low production scale .
- Stability : The benzoyl group prevents thiol oxidation, crucial for maintaining integrity during sample analysis. This contrasts with unprotected thiols like NAC, which require stabilization agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
